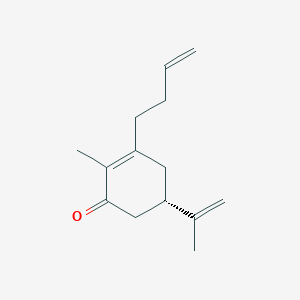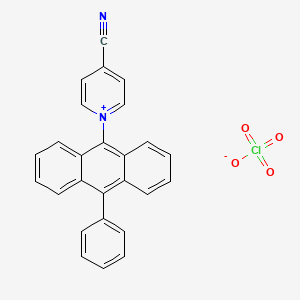
4-Cyano-1-(10-phenylanthracen-9-yl)pyridin-1-ium perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyano-1-(10-phenylanthracen-9-yl)pyridin-1-ium perchlorate is a complex organic compound that belongs to the class of pyridinium salts. This compound is characterized by the presence of a cyano group, a phenylanthracene moiety, and a pyridinium ion paired with a perchlorate anion. The unique structure of this compound makes it of interest in various fields of scientific research, including organic electronics, photophysics, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-1-(10-phenylanthracen-9-yl)pyridin-1-ium perchlorate typically involves a multi-step process. One common method is the Suzuki-Miyaura cross-coupling reaction, which is used to form the phenylanthracene core. This reaction involves the coupling of a boronic acid derivative with a halogenated anthracene under palladium catalysis . The resulting phenylanthracene is then subjected to further functionalization to introduce the cyano group and the pyridinium ion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions
4-Cyano-1-(10-phenylanthracen-9-yl)pyridin-1-ium perchlorate can undergo various types of chemical reactions, including:
Oxidation: The phenylanthracene moiety can be oxidized to form quinone derivatives.
Reduction: The cyano group can be reduced to an amine under appropriate conditions.
Substitution: The pyridinium ion can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can react with the pyridinium ion under mild conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylanthracene moiety can yield anthraquinone derivatives, while reduction of the cyano group can produce primary amines .
Wissenschaftliche Forschungsanwendungen
4-Cyano-1-(10-phenylanthracen-9-yl)pyridin-1-ium perchlorate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s fluorescence properties make it useful in bioimaging and as a fluorescent probe.
Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Wirkmechanismus
The mechanism of action of 4-Cyano-1-(10-phenylanthracen-9-yl)pyridin-1-ium perchlorate involves its interaction with specific molecular targets and pathways. The compound’s fluorescence properties are attributed to the electronic transitions within the phenylanthracene moiety. Additionally, the pyridinium ion can interact with biological membranes, potentially affecting cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 9-(4-Phenyl)anthracene
- 9-(4-Phenylethynyl)anthracene
- 9,10-Bis(phenylethynyl)anthracene
Uniqueness
4-Cyano-1-(10-phenylanthracen-9-yl)pyridin-1-ium perchlorate is unique due to the presence of the cyano group and the pyridinium ion, which impart distinct electronic and photophysical properties. These features make it particularly suitable for applications in organic electronics and as a fluorescent probe .
Eigenschaften
CAS-Nummer |
142311-20-4 |
|---|---|
Molekularformel |
C26H17ClN2O4 |
Molekulargewicht |
456.9 g/mol |
IUPAC-Name |
1-(10-phenylanthracen-9-yl)pyridin-1-ium-4-carbonitrile;perchlorate |
InChI |
InChI=1S/C26H17N2.ClHO4/c27-18-19-14-16-28(17-15-19)26-23-12-6-4-10-21(23)25(20-8-2-1-3-9-20)22-11-5-7-13-24(22)26;2-1(3,4)5/h1-17H;(H,2,3,4,5)/q+1;/p-1 |
InChI-Schlüssel |
UGSRBHXHUNPWBG-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)[N+]5=CC=C(C=C5)C#N.[O-]Cl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



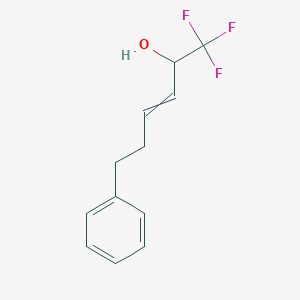
![1-[3-(Carbamoylamino)propyl]-3-[2-[3-(carbamoylamino)propylcarbamoylamino]ethyl]urea](/img/structure/B12548975.png)

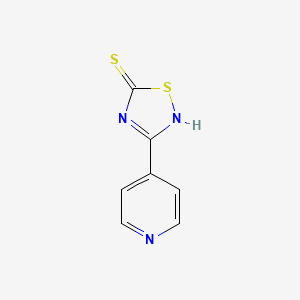
![2-{[4-(Heptafluoropropyl)phenyl]methyl}oxirane](/img/structure/B12548982.png)

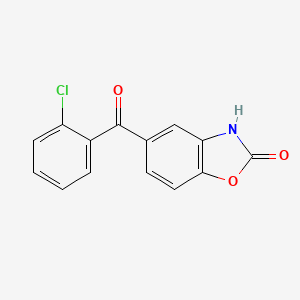

![6,10-Dimethylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B12549015.png)
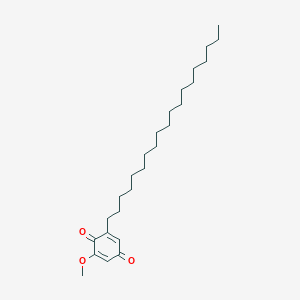
![Benzothiazolium, 3-ethyl-2-[(1-ethyl-4(1H)-quinolinylidene)methyl]-](/img/structure/B12549028.png)

